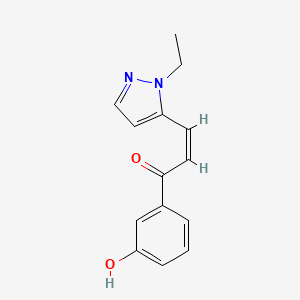
(2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-ethyl-1H-pyrazole-5-carbaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: The compound is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- (2Z)-3-(1-methyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
- (2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of (2Z)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the hydroxy group on the phenyl ring and the ethyl group on the pyrazole ring contribute to its unique reactivity and biological activity.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(Z)-3-(2-ethylpyrazol-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O2/c1-2-16-12(8-9-15-16)6-7-14(18)11-4-3-5-13(17)10-11/h3-10,17H,2H2,1H3/b7-6- |
InChI Key |
YEDNJVCDURGGGA-SREVYHEPSA-N |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C\C(=O)C2=CC(=CC=C2)O |
Canonical SMILES |
CCN1C(=CC=N1)C=CC(=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















